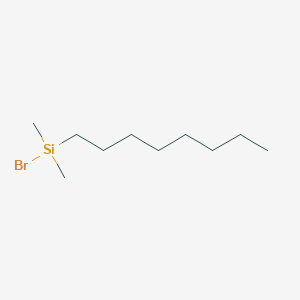
Bis(3-methoxypropyl) octafluorohexanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(3-methoxypropyl) octafluorohexanedioate is a chemical compound with the molecular formula C14H18F8O6 . It is known for its unique properties due to the presence of both methoxypropyl and octafluorohexanedioate groups. This compound is used in various industrial and scientific applications due to its stability and reactivity.
Preparation Methods
The synthesis of Bis(3-methoxypropyl) octafluorohexanedioate involves several steps. One common method includes the reaction of octafluorohexanedioic acid with 3-methoxypropyl alcohol in the presence of a catalyst. The reaction conditions typically involve elevated temperatures and the use of a dehydrating agent to facilitate esterification . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Bis(3-methoxypropyl) octafluorohexanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids and ketones.
Reduction: Reduction reactions can convert the ester groups into alcohols using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxypropyl groups, leading to the formation of different derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Bis(3-methoxypropyl) octafluorohexanedioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: Its stability and reactivity make it useful in biochemical assays and as a potential probe in biological studies.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its unique chemical properties.
Industry: It is used in the production of specialty materials and as an intermediate in the synthesis of other complex molecules
Mechanism of Action
The mechanism by which Bis(3-methoxypropyl) octafluorohexanedioate exerts its effects involves interactions with molecular targets through its ester and fluorinated groups. These interactions can lead to changes in the chemical environment, facilitating various reactions. The pathways involved depend on the specific application and the conditions under which the compound is used.
Comparison with Similar Compounds
Bis(3-methoxypropyl) octafluorohexanedioate can be compared with other similar compounds such as:
Bis(2-methoxyethyl) octafluorohexanedioate: Similar in structure but with different alkyl groups, leading to variations in reactivity and applications.
Bis(3-ethoxypropyl) octafluorohexanedioate: Another similar compound with ethoxypropyl groups, which may have different physical and chemical properties.
The uniqueness of this compound lies in its specific combination of methoxypropyl and octafluorohexanedioate groups, providing a balance of stability and reactivity that is valuable in various applications .
Properties
CAS No. |
600700-53-6 |
|---|---|
Molecular Formula |
C14H18F8O6 |
Molecular Weight |
434.28 g/mol |
IUPAC Name |
bis(3-methoxypropyl) 2,2,3,3,4,4,5,5-octafluorohexanedioate |
InChI |
InChI=1S/C14H18F8O6/c1-25-5-3-7-27-9(23)11(15,16)13(19,20)14(21,22)12(17,18)10(24)28-8-4-6-26-2/h3-8H2,1-2H3 |
InChI Key |
FTGIFGCKHUUOTK-UHFFFAOYSA-N |
Canonical SMILES |
COCCCOC(=O)C(C(C(C(C(=O)OCCCOC)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,7-Benzothiazoledione, 6-[(3-bromophenyl)amino]-2,5-dimethyl-](/img/structure/B12586707.png)

![Pentanamide, N-[5-[[6-methoxy-7-[3-(4-morpholinyl)propoxy]-4-quinazolinyl]amino]-2-pyrimidinyl]-](/img/structure/B12586718.png)


![Phosphonic acid, [[2-(6-amino-9H-purin-9-yl)-4-fluorobutoxy]methyl]-](/img/structure/B12586736.png)
![Urea, N-5-isoquinolinyl-N'-[(4-methylphenyl)methyl]-](/img/structure/B12586743.png)
![4-[4-(Methylsulfanyl)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12586753.png)
![1-(2-Phenylethyl)-2H-spiro[pyrrolidine-3,9'-xanthen]-2-one](/img/structure/B12586760.png)


![5-Chloro-7-(3-fluorophenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12586783.png)
![2,2'-[(E)-Diazenediyl]bis[1-(aziridin-1-yl)-2-methylpropan-1-one]](/img/structure/B12586792.png)
